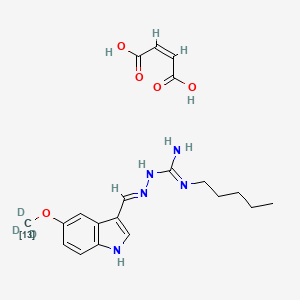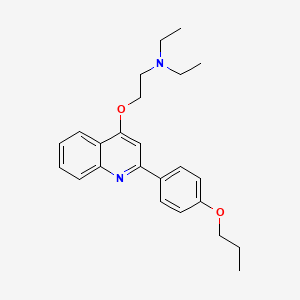
SARS-CoV-2-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-20 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-20 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are subjected to various reactions like Friedel-Crafts acylation or alkylation.
Functional Group Modifications: The core structure is then modified through reactions such as halogenation, nitration, or sulfonation to introduce functional groups that are essential for the compound’s activity.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) would be essential in the industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-20 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
SARS-CoV-2-IN-20 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral enzymes.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mécanisme D'action
SARS-CoV-2-IN-20 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus. The primary molecular target is the main protease (Mpro), which is essential for viral replication. By binding to the active site of Mpro, this compound inhibits its enzymatic activity, thereby preventing the virus from processing its polyproteins into functional units necessary for replication. This inhibition disrupts the viral life cycle and reduces the viral load in the host.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor similar to SARS-CoV-2-IN-20, used in combination with ritonavir.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which is a critical enzyme for viral replication. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its efficacy and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C24H30N2O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-(4-propoxyphenyl)quinolin-4-yl]oxyethanamine |
InChI |
InChI=1S/C24H30N2O2/c1-4-16-27-20-13-11-19(12-14-20)23-18-24(28-17-15-26(5-2)6-3)21-9-7-8-10-22(21)25-23/h7-14,18H,4-6,15-17H2,1-3H3 |
Clé InChI |
SHIKXKJXWQEZOU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



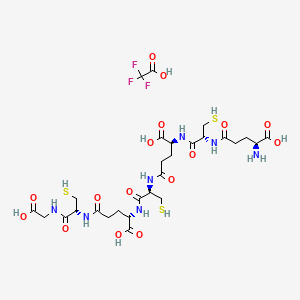
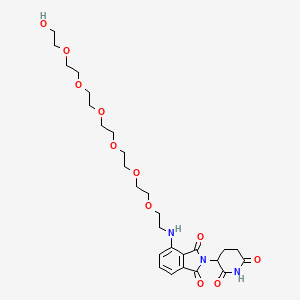
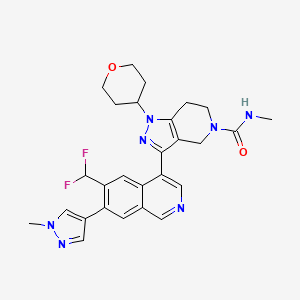
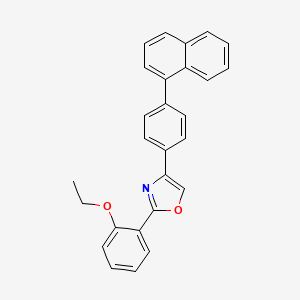

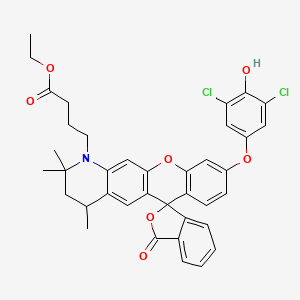

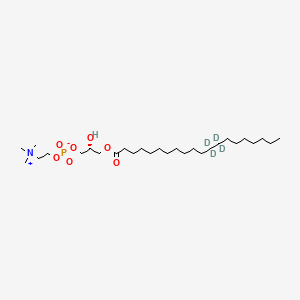
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
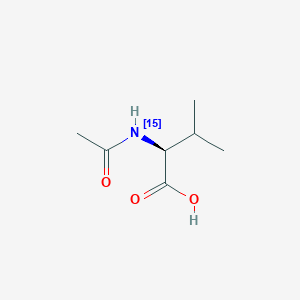
![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
